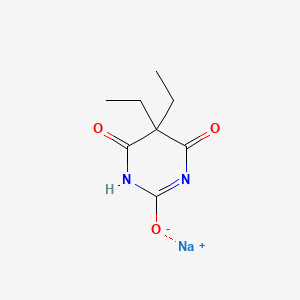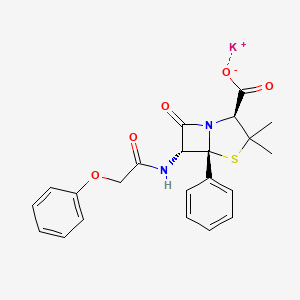
Otic Domeboro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Otic Domeboro involves the reaction of aluminum sulfate tetradecahydrate with calcium acetate monohydrate in water. The reaction produces aluminum triacetate, which is the active ingredient in the solution .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves dissolving aluminum sulfate tetradecahydrate and calcium acetate monohydrate in water under controlled conditions to ensure the formation of aluminum triacetate. The solution is then filtered and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Otic Domeboro primarily undergoes hydrolysis and complexation reactions. The aluminum triacetate in the solution can hydrolyze to form aluminum hydroxide and acetic acid. Additionally, it can form complexes with other ions present in the solution .
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Complexation: Various ions, such as calcium and magnesium, can form complexes with aluminum triacetate.
Major Products Formed:
Hydrolysis: Aluminum hydroxide and acetic acid.
Complexation: Aluminum complexes with other ions.
Scientific Research Applications
Otic Domeboro has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent for studying hydrolysis and complexation reactions.
- Employed in the synthesis of other aluminum-based compounds .
Biology:
- Investigated for its antibacterial and antifungal properties.
- Used in studies related to ear infections and skin conditions .
Medicine:
- Widely used for treating otitis externa and otomycosis.
- Applied as an astringent for various skin conditions, including poison ivy, poison oak, and insect bites .
Industry:
- Utilized in the production of other pharmaceutical formulations.
- Employed in the development of topical treatments for skin conditions .
Mechanism of Action
The mechanism of action of Otic Domeboro involves its astringent and antibacterial properties. The aluminum triacetate in the solution acts as an astringent by causing the shrinkage or constriction of body tissues. This effect is achieved through the osmotic flow of water away from the area where the solution is applied . Additionally, the solution’s acidic nature helps to inhibit the growth of bacteria and fungi, making it effective for treating infections .
Comparison with Similar Compounds
Ciprofloxacin / Dexamethasone (Ciprodex): A combination of an antibiotic and a corticosteroid used for treating otitis externa and middle ear infections.
Hydrocortisone / Neomycin / Polymyxin B Otic: A combination of antibiotics and a corticosteroid used for treating ear infections.
Uniqueness:
- Otic Domeboro is unique due to its dual action as an astringent and antibacterial agent. Unlike other compounds that primarily rely on antibiotics, this compound’s effectiveness is attributed to its ability to reduce inflammation, dry lesions, and inhibit microbial growth through its acidic nature .
Properties
CAS No. |
99149-56-1 |
|---|---|
Molecular Formula |
C8H13AlO8 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
aluminum;acetic acid;triacetate |
InChI |
InChI=1S/4C2H4O2.Al/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
PBZOHMHCJBXLTP-UHFFFAOYSA-K |
SMILES |
CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
Canonical SMILES |
CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)


![2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B1261159.png)





![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)



